molecular formula C11H9BrN2O3 B1393632 Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 894851-71-9

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1393632
CAS No.: 894851-71-9
M. Wt: 297.1 g/mol
InChI Key: VFLMNZXDIAFVLN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O3 It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common method includes the following steps:

    Bromination: The starting material, 1,8-naphthyridine, is brominated using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature.

    Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 2nd position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, water or aqueous solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 6-bromo-2-hydroxy-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

    Hydrolysis: 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:

    6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Contains a chromene ring instead of a naphthyridine ring.

    2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Features an indene ring and a malononitrile group.

These compounds share structural similarities but differ in their functional groups and ring systems, leading to variations in their chemical reactivity and biological activities.

Biological Activity

Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula C11_{11}H9_9BrN2_2O3_3 and features a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position. The synthesis typically involves:

  • Bromination : The precursor naphthyridine is brominated using bromine in acetic acid.
  • Oxidation : The resulting brominated intermediate is oxidized to introduce the oxo group.
  • Esterification : The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid .

Antimicrobial Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain naphthyridine compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzymatic processes or structural integrity .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies suggest that it may exert cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Testing : this compound demonstrated IC50_{50} values in the low micromolar range against several human cancer cell lines, indicating potent activity .

A comparison with other naphthyridine derivatives reveals that structural modifications can significantly influence biological activity. For instance, compounds with additional functional groups often show enhanced potency against specific cancer types.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.
  • DNA Interaction : Some studies suggest potential intercalation into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells through caspase activation and downregulation of anti-apoptotic proteins like XIAP .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureAnticancer Activity (IC50_{50})Mechanism
This compoundStructureLow µM rangeEnzyme inhibition
6-Bromo-2-hydroxy-naphthyridineSimilar to aboveLower potency than aboveDNA intercalation
Naphthyridine derivative XVaries significantlyVaries widelyVaries widely

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models of human lung cancer.
  • Antimicrobial Assessment : In another study focusing on microbial resistance, this compound showed promising results against strains resistant to conventional antibiotics .

Properties

IUPAC Name

ethyl 6-bromo-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMNZXDIAFVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-pyridine-3-carbaldehyde (4.00 g, 14.2 mmol), diethyl malonate (21.6 mL, 142 mmol) and piperidine (7.00 mL, 71.0 mmol) in EtOH (70 mL) was heated to reflux overnight. The mixture was cooled to room temperature and the solid was collected by filtration to give the title compound (2.41 g, 57%) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ 12.65 (s, 1H), 8.70 (d, J=2.4 Hz, 1H), 8.56 (d, J=2.4 Hz, 1H), 8.45 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.